molecular formula C18H18N2O5 B5020446 ethyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate

ethyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate

Cat. No. B5020446
M. Wt: 342.3 g/mol
InChI Key: IKDVYFROYWWYSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate, also known as EFDPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that is derived from benzoic acid and has been studied for its biological and pharmacological properties.

Mechanism of Action

Ethyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate works by inhibiting the activity of certain enzymes and proteins in the body that are involved in inflammation and tumor growth. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins that are involved in inflammation. ethyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
ethyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate has been found to exhibit a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. ethyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate has also been found to reduce inflammation and pain in animal models of inflammation. In addition, ethyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate in lab experiments include its ability to penetrate cell membranes and its potential use as a drug delivery agent. However, one limitation of using ethyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on ethyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate. One area of research is the development of more efficient synthesis methods for ethyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate. Another area of research is the study of ethyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate as a potential treatment for various diseases such as cancer and Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and administration of ethyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate for therapeutic use.

Synthesis Methods

The synthesis of ethyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate involves the reaction of 4-(bromomethyl) benzoic acid with 3-(2-furylmethylamino)-2,5-dioxo-1-pyrrolidinecarboxylic acid in the presence of a base such as triethylamine. The resulting compound is then esterified with ethanol to yield ethyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate.

Scientific Research Applications

Ethyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate has been studied for its potential applications in various fields such as medicine, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. ethyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate has also been studied for its potential use as a drug delivery agent due to its ability to penetrate cell membranes.

properties

IUPAC Name

ethyl 4-[3-(furan-2-ylmethylamino)-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-2-24-18(23)12-5-7-13(8-6-12)20-16(21)10-15(17(20)22)19-11-14-4-3-9-25-14/h3-9,15,19H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDVYFROYWWYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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